molecular formula C15H23N B2856822 2-(4-Tert-butylphenyl)piperidine CAS No. 383128-07-2

2-(4-Tert-butylphenyl)piperidine

Cat. No. B2856822
CAS RN: 383128-07-2
M. Wt: 217.356
InChI Key: BVZADSBIWVFXJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(4-Tert-butylphenyl)piperidine” is a chemical compound that is part of the piperidine class . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Scientific Research Applications

  • Synthesis of Biologically Active Alkaloids

    • 2-(4-Tert-butylphenyl)piperidine derivatives have been utilized in the stereoselective synthesis of biologically active alkaloids, demonstrating their versatility as chiral building blocks (Passarella et al., 2005).
  • Study of Solvent Effects on Absorption and Emission Spectra

    • Research on compounds related to this compound has shown unique behaviors in absorption and emission spectra in various solvents, contributing to our understanding of solvatochromic shifts and dipole moments (Zoon & Brouwer, 2005).
  • Development of Silver Clusters

    • The compound has been used in the synthesis of various silver clusters, which are significant in the field of inorganic chemistry and materials science (Vicente et al., 2009).
  • Synthesis of Nociceptin Antagonists

    • In pharmaceutical research, derivatives of this compound have been synthesized as intermediates for the development of nociceptin antagonists (Jona et al., 2009).
  • Preparation of p38 MAP Kinase Inhibitors

    • The compound has been used in the synthesis of p38 MAP kinase inhibitors, which are potential treatments for diseases like rheumatoid arthritis and psoriasis (Chung et al., 2006).
  • Synthesis of Vandetanib Intermediate

    • An intermediate of Vandetanib, a medication used in cancer treatment, has been synthesized using a derivative of this compound (Wang et al., 2015).
  • Discovery of ACC1/2 Non-selective Inhibitors

    • The compound's derivatives have been synthesized and evaluated as non-selective inhibitors for ACC1/2, enzymes involved in metabolic regulation (Chonan et al., 2011).
  • Synthesis of Enantioenriched Alkaloids

    • This compound derivatives have been used in the stereocontrolled synthesis of various natural and unnatural alkaloids (Bosque et al., 2012).
  • Synthesis of Conformationally Constrained D-Lysine Analogue

    • A novel conformationally constrained D-lysine analogue with a piperidine skeleton was synthesized using enantiomerically pure derivatives of this compound (Etayo et al., 2008).
  • Development of Novel Photo- and Thermal-Stabilizers

    • The compound has been used in the synthesis of new combined phenol/HAS (hindered amine stabilizers), which are significant in the field of materials science and polymer degradation (Mosnáček et al., 2003).

properties

IUPAC Name

2-(4-tert-butylphenyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N/c1-15(2,3)13-9-7-12(8-10-13)14-6-4-5-11-16-14/h7-10,14,16H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZADSBIWVFXJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2CCCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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